2-(2-Methoxyphenyl)-5-methylbenzoic acid
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Overview
Description
2-(2-Methoxyphenyl)-5-methylbenzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzoic acid core. The methoxy group is located at the ortho position relative to the carboxyl group, while the methyl group is at the meta position. This structural arrangement imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the protection and deprotection of amines using 2-methoxyphenyl isocyanate . This approach leverages the chemoselective nature of 2-methoxyphenyl isocyanate to protect amino groups, which can then be deprotected to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, aldehydes, and various substituted aromatic compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-methylbenzoic acid involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors and enzymes. The carboxyl group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-5-methylbenzoic acid can be compared with other similar compounds, such as:
2-Methoxyphenylacetic acid: This compound has a similar methoxy group but differs in the position and type of the carboxyl group.
2-Methoxybenzoic acid: Lacks the methyl group, which affects its chemical properties and reactivity.
5-Methylsalicylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities and applications.
The unique combination of the methoxy and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEQMTHOEDTJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653519 |
Source
|
Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855255-68-4 |
Source
|
Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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